molecular formula C29H31NO8 B12319870 1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide

Cat. No.: B12319870
M. Wt: 521.6 g/mol
InChI Key: VOSHNPGEFUCUHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of 3’-Hydroxyrocaglamide involves synthetic routes that typically start with the extraction of the compound from natural sources like Aglaia odorata. The synthetic routes and reaction conditions for its preparation are not extensively documented in the literature. industrial production methods would likely involve optimizing these extraction processes to ensure high yield and purity .

Chemical Reactions Analysis

3’-Hydroxyrocaglamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Scientific Research Applications

3’-Hydroxyrocaglamide has a wide range of scientific research applications:

    Chemistry: It serves as a synthetic precursor compound and an intermediate in the synthesis of other complex molecules.

    Biology: It has been studied for its insecticidal activity, making it a potential candidate for developing natural insecticides.

    Medicine: It is used in pharmacological research due to its cytotoxic properties, which make it a potential candidate for anticancer drug development.

    Industry: It is used as an active pharmaceutical intermediate and in the production of fine chemicals

Mechanism of Action

The mechanism of action of 3’-Hydroxyrocaglamide involves its interaction with molecular targets and pathways in cells. It exhibits cytotoxicity by inhibiting protein synthesis in cancer cells, leading to cell death. The specific molecular targets and pathways involved in its action are still under investigation, but it is known to affect transcriptional activators and repressors .

Comparison with Similar Compounds

3’-Hydroxyrocaglamide is similar to other compounds such as rocaglamide, desmethyl rocaglamide, and 3’-hydroxy-methylrocaglate. These compounds share similar structures and biological activities but differ in their specific chemical properties and potency. For example, rocaglamide and desmethyl rocaglamide also exhibit cytotoxic properties but may have different levels of efficacy and toxicity .

Conclusion

3’-Hydroxyrocaglamide is a compound with significant potential in various fields of scientific research. Its unique properties and wide range of applications make it a valuable compound for further study and development.

Properties

IUPAC Name

1,8b-dihydroxy-3a-(3-hydroxy-4-methoxyphenyl)-6,8-dimethoxy-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO8/c1-30(2)27(33)23-24(16-9-7-6-8-10-16)29(17-11-12-20(36-4)19(31)13-17)28(34,26(23)32)25-21(37-5)14-18(35-3)15-22(25)38-29/h6-15,23-24,26,31-32,34H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSHNPGEFUCUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC(=C(C=C4)OC)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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